molecular formula C32H39N9O3 B1667032 5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)- CAS No. 913978-37-7

5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-

Cat. No. B1667032
M. Wt: 597.7 g/mol
InChI Key: NVSWJKWHLUTHLP-CPJSRVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG-222, also known as ALS-2-0426, ALS-20426, is a DPP-4 inhibitor potentially for the treatment of type 2 diabetes.

Scientific Research Applications

1. Chemical Synthesis and Derivatives

Research has explored the synthesis of derivatives of 5H-Dibenzo(a,d)cycloheptene. For instance, Dobson et al. (1968) studied electrophilic reactions with 5H-dibenzo[a,d]cycloheptene derivatives, leading to various epoxymethano derivatives with potential applications in chemical synthesis (Dobson, Davis, Hartung, & Manson, 1968). Similarly, Stelt et al. (2010) synthesized acids and piperazine derivatives of 5H-dibenzo[a,d]cycloheptene, contributing to the development of new chemical compounds (Stelt, Haasjes, Tersteege, & Nauta, 2010).

2. Photophysical Properties

The photophysical properties of 5H-dibenzo(a,d)cycloheptene have been a subject of interest. Watkins and Bayrakçeken (1980) measured various photophysical properties, including emission and triplet-triplet absorption spectra, offering insights into the molecule's behavior under light exposure (Watkins & Bayrakçeken, 1980). Additionally, Kavlakoglu, Yaman, and Bayrakçeken (1999) studied the excited-state properties of 5H-dibenzo[a,d]cyclohepten-5-one in solution, which can aid in understanding the compound's applications in light-sensitive materials (Kavlakoglu, Yaman, & Bayrakçeken, 1999).

3. Crystallography and Structural Analysis

Research in crystallography involving 5H-Dibenzo(a,d)cycloheptene includes studies by Johnston et al. (2008), who analyzed the crystal structure of cytenamide, a derivative of 5H-dibenzo[a,d]cycloheptene. Their work contributes to understanding the molecular interactions and arrangements of these compounds (Johnston, Florence, Fabbiani, Shankland, & Bedford, 2008).

4. Organic Chemistry and Protecting Groups

Pless (1976) explored the use of the 5-dibenzosuberyl group, derived from 5H-dibenzo[a,d]cycloheptene, as a protecting group for various organic molecules such as amines and carboxylic acids. This application is crucial in peptide chemistry and other areas of organic synthesis (Pless, 1976).

5. Medicinal Chemistry

Although details about drug use and side effects are excluded, it's worth noting that compounds derived from 5H-Dibenzo(a,d)cycloheptene have been studied in the context of medicinal chemistry. For example, Dunn et al. (1979) synthesized derivatives with bronchodilator activity, highlighting the potential medicinal applications of these compounds (Dunn, Green, Harrison, Nelson, Pfister, Roszkowski, & Untch, 1979).

properties

CAS RN

913978-37-7

Product Name

5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-

Molecular Formula

C32H39N9O3

Molecular Weight

597.7 g/mol

IUPAC Name

2-[(2S)-2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]propyl]-6-N,6-N,13-N,13-N-tetramethyl-2-(2H-tetrazol-5-yl)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-6,13-dicarboxamide

InChI

InChI=1S/C32H39N9O3/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38)/t20-,25-/m0/s1

InChI Key

NVSWJKWHLUTHLP-CPJSRVTESA-N

Isomeric SMILES

C[C@@H](CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCC[C@H]5C#N

SMILES

CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N

Canonical SMILES

CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N

Appearance

Solid powder

Other CAS RN

913978-37-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)propyl)-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-2,8-dicarboxylic acid bisdimethylamide
ALS 2-0426
ALS-2-0426
AMG 222
AMG-222
AMG222
S 44497
S-44497
S44497

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-
Reactant of Route 2
5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-
Reactant of Route 3
5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-
Reactant of Route 4
5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-
Reactant of Route 5
Reactant of Route 5
5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-
Reactant of Route 6
Reactant of Route 6
5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-

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